4-Hydroxybenzene-1-sulfonyl fluoride
Overview
Description
4-Hydroxybenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C6H5FO3S. It is a sulfonyl fluoride derivative of phenol, characterized by the presence of a hydroxyl group (-OH) and a sulfonyl fluoride group (-SO2F) attached to a benzene ring. This compound is known for its reactivity and is used in various chemical and biological applications.
Mechanism of Action
Target of Action
4-Hydroxybenzene-1-sulfonyl fluoride, also known as 4-hydroxybenzenesulfonyl fluoride, is a sulfonyl fluoride (SF) compound . SF compounds have been identified and utilized in the realms of biology, pharmaceuticals, and functional molecules for their unique stability-reactivity balance . They are privileged motifs in the selective covalent interaction with context-specific amino acids or proteins for diverse applications .
Mode of Action
The mode of action of this compound involves its interaction with its targets, primarily amino acids or proteins . Due to their relatively low reactivity toward nucleophilic substitution and the exclusive heterolytic property, SF electrophiles can interact selectively with these targets . This interaction can lead to the inactivation of these enzymes, thereby affecting their function .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the target proteins or amino acids . By interacting with these targets, the compound can influence the pathways in which they are involved. The downstream effects of this interaction depend on the specific roles of the targets within these pathways .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties . The compound is predicted to have high gastrointestinal absorption and is BBB permeant . . These properties can impact the compound’s bioavailability.
Result of Action
The result of the action of this compound at the molecular and cellular level involves changes in the function of the target proteins or amino acids . By interacting with these targets, the compound can affect their activity, leading to changes in the biochemical pathways in which they are involved .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by the presence of other substances or changes in conditions such as temperature . These factors can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Sulfonyl fluorides, a group to which this compound belongs, have been identified as privileged motifs in the selective covalent interaction with context-specific amino acids or proteins for diverse applications . They have found remarkable utility as covalent probes in chemical biology, enabling the efficient targeting of active-site amino acid residues .
Cellular Effects
It is known that sulfonyl fluorides can interact with target proteins directly or via an intermediate . These interactions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxybenzene-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzenesulfonyl chloride with potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile . This method is efficient and provides good yields under mild reaction conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the direct fluorination of sulfonates or sulfonic acids using fluorinating agents. This process is advantageous due to the availability and low cost of the starting materials .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxybenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonyl fluoride group can be reduced to sulfonamides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation: Formation of quinones.
Reduction: Formation of sulfonamides.
Scientific Research Applications
4-Hydroxybenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Biology: Acts as a covalent probe for the selective modification of proteins and enzymes.
Medicine: Utilized in the development of enzyme inhibitors, particularly serine protease inhibitors.
Industry: Employed in the synthesis of functional materials and as a building block for more complex molecules
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxybenzenesulfonyl chloride
- 4-Hydroxybenzenesulfonamide
- 4-Hydroxybenzenesulfonic acid
Uniqueness
4-Hydroxybenzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to other sulfonyl derivatives. This reactivity makes it particularly valuable in applications requiring selective covalent modification of biomolecules .
Properties
IUPAC Name |
4-hydroxybenzenesulfonyl fluoride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO3S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4,8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIHSKNNTBQVMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90308840 | |
Record name | 4-Hydroxybenzene-1-sulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90308840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
368-87-6 | |
Record name | NSC210243 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210243 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxybenzene-1-sulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90308840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxybenzene-1-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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